2-甲基喹啉

描述

2-Methylpyridine, also known as 2-Picoline or alpha-Picoline, is a colorless liquid with a strong, unpleasant odor . It is a valuable chemical product used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

Synthesis Analysis

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . Another study explored a novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) in a semi-batch reactor .Molecular Structure Analysis

The molecular formula of 2-Methylpyridine is C6H7N . Its molecular weight is 93.1265 . The IUPAC Standard InChI is InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3 .Chemical Reactions Analysis

2-Methylpyridine is highly flammable and water-soluble . It reacts with hydrogen peroxide, iron (II) sulfate, sulfuric acid, oxidizing agents, acids, and metals . The reactions of 2-methylpyridines involved heterogeneous catalysis and/or a Ladenberg rearrangement .Physical and Chemical Properties Analysis

2-Methylpyridine is a colorless liquid with a strong, unpleasant odor . It is highly flammable and water-soluble .科学研究应用

1. 天然存在的喹啉衍生物的合成

2-甲基喹啉衍生物在天然存在的喹啉化合物的合成中起着关键作用。喹啉中侧链的转化有助于生产重要的生化物质,如叶酸,这是人类生长的关键辅因子 (Kim, Kang, & Baek, 2002)。

2. 利尿剂的靶点

2-甲基喹啉衍生物已被研究作为潜在的利尿剂。与已知利尿剂三氮噻嗪在结构上相似,这些化合物在药理研究中显示出有希望的利尿效果,为进一步开发利尿药物提供了基础 (Sokolova, Stavytskyi, Kovalenko, & Podpletnya, 2022)。

3. 与金属形成配合物以用于潜在应用

2-甲基喹啉及其与Co(II)、Ni(II)、Cu(II)、Cd(II)、Pd(II)和Pt(II)等各种金属形成的配合物的配位化学已被探讨。这些配合物可能具有各种应用,从催化到制药 (Acuña-Cueva等,2003)。

4. 医学诊断中的生物标志物分析

2-甲基喹啉衍生物被用作生物标志物分析中的内部标准。采用LC-MS等技术来确定尿液样本中的喹啉生物标志物,对于理解几条生化途径和临床诊断至关重要 (Jiménez Girón等,2012)。

5. 还原胺化过程

2-甲基喹啉化合物已被用于还原胺化过程。这些反应在有机化学中对于合成各种生物活性分子和中间体至关重要 (Kuroda, Isarai, & Murata, 2012)。

作用机制

安全和危害

2-Methylpyridine is highly flammable and can be ignited under almost all ambient temperature conditions . It can cause serious or permanent injury . Inhalation, ingestion, or skin absorption can cause narcosis, headache, nausea, giddiness, vomiting . It causes severe irritation to the eyes and burns to the skin .

未来方向

The future directions of 2-Methylpyridine research could involve exploring more efficient and greener synthesis methods . Additionally, further studies could focus on the development of robust, bench-top methods that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield .

属性

IUPAC Name |

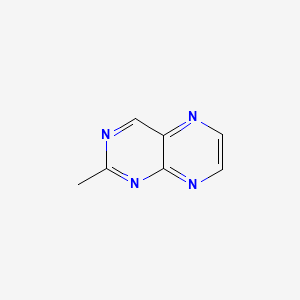

2-methylpteridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-5-10-4-6-7(11-5)9-3-2-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGRRCHSUAXSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=CN=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343430 | |

| Record name | 2-Methylpteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-20-4 | |

| Record name | 2-Methylpteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to 2-methylpteridine and its derivatives?

A1: Several approaches to constructing the pteridine ring system, particularly with a 2-methyl substituent, are described. One common strategy utilizes 3-aminopyrazine-2-carbaldehyde as a key starting material. This aldehyde can be converted to various 2-amino-3-substituted pyrazine derivatives, which then undergo cyclization reactions to yield the desired pteridine structure []. Another method involves the reaction of 4-aminopteridine derivatives with chloroacetaldehyde, leading to the formation of imidazopteridines. Alkyl derivatives at the 6-position of the imidazopteridine scaffold can be introduced by using appropriately substituted starting materials [].

Q2: How does the structure of the pteridine influence its reactivity?

A2: The electron-deficient nature of the pteridine ring system makes it susceptible to nucleophilic attack. For example, 6,7-dimethylpteridine readily reacts with nucleophiles like amines and hydroxylamine, leading to ring-opening or addition products []. The specific site of attack and the nature of the products formed depend on the substituents present on the pteridine ring and the nature of the nucleophile.

Q3: What interesting reactivity has been observed with 6,7-dimethylpteridine?

A3: 6,7-Dimethylpteridine exhibits a variety of reactions with different nucleophiles. With aliphatic amines, it undergoes self-condensation to form 7-(3,4-dihydro-6,7-dimethylpteridin-4-ylmethyl)-3,4-dihydro-4-hydroxy-6-methylpteridine (1) and 7-(6,7-dimethylpteridin-4-ylmethylene)-3,7-dihydro-6-methylpteridine (3a) []. It can also undergo addition reactions with malononitrile and cyanoacetamide to form pyrido[2,3-b]pyrazine derivatives [].

Q4: Are there examples of 2-methylpteridine forming adducts?

A4: Yes, studies have shown that 2-methylpteridine can form adducts with certain reagents. For instance, it reacts with dimedone to form 3,4-dihydro-2-methyl-4-(4,4-dimethyl-2,6-dioxocyclohexyl)pteridine []. Interestingly, analysis of the UV spectra suggests that this adduct exists in a zwitterionic form in its neutral state [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

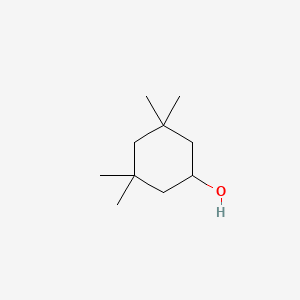

![6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-](/img/structure/B1619732.png)

![9,10-Anthracenedione, 1,5-bis[[4-(dimethylamino)phenyl]amino]-](/img/structure/B1619747.png)

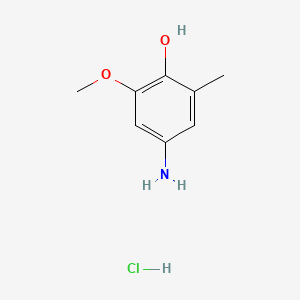

![Ethanol, 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1619748.png)